molecular formula C16H16ClNO3S B604959 2-Oxoclopidogrel CAS No. 1147350-75-1

2-Oxoclopidogrel

Cat. No. B604959
M. Wt: 337.82
InChI Key: JBSAZVIMJUOBNB-WUJWULDRSA-N
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Description

2-Oxoclopidogrel is an intermediate metabolite of clopidogrel . It is metabolized by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5 into 2-oxo (S)- (+)-clopidogrel, which is then further metabolized into the active metabolite of clopidogrel by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 .


Synthesis Analysis

Clopidogrel is transformed into 2-oxo-clopidogrel in the first step of its metabolism . This process involves the oxidation of clopidogrel by CYP450 enzymes . The 2-oxo-clopidogrel is then transformed into active metabolites that will bind to P2Y12 receptor on platelet surfaces .


Molecular Structure Analysis

The molecular formula of 2-Oxoclopidogrel is C16H16ClNO3S . Its average mass is 337.821 Da and its monoisotopic mass is 337.053955 Da .


Physical And Chemical Properties Analysis

The molecular formula of 2-Oxoclopidogrel is C16H16ClNO3S . Its average mass is 337.821 Da and its monoisotopic mass is 337.053955 Da .

Scientific Research Applications

  • 2-Oxoclopidogrel is the first metabolite of the antiplatelet drug clopidogrel. An efficient chemical method has been developed for converting clopidogrel into 2-oxoclopidogrel. This method facilitates pharmacological investigations of 2-oxoclopidogrel, which is crucial for understanding the drug's metabolic pathway and effects (Velder, Hirschhäuser, Waldmann, Taubert, Bouman, & Schmalz, 2010).

  • Clopidogrel is partially converted into 2-oxo-clopidogrel by cytochrome P450 monooxygenase-dependent metabolism in the intestine. This intermediate metabolite is then hydrolyzed to the active thiol metabolite of clopidogrel. The variability in clopidogrel response among individuals is significant, and understanding the role of 2-oxoclopidogrel in this process is key to improving therapeutic outcomes (Beckerath et al., 2005).

Future Directions

While clopidogrel has been widely used in clinical settings, its use has been associated with certain disadvantages such as “clopidogrel resistance” where some patients show low response, no response, or resistance to treatment for cardiovascular diseases . Therefore, future research may focus on overcoming these challenges and improving the efficacy of clopidogrel and its metabolites .

properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSAZVIMJUOBNB-WUJWULDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718734
Record name Methyl (2S)-(2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoclopidogrel

CAS RN

1147350-75-1
Record name 2-Oxo-clopidogrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1147350751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (2S)-(2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OXO-CLOPIDOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IX303KU54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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